1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 119915-47-8
VCID: VC20852646
InChI: InChI=1S/C14H11F2NO3/c1-6-11-10(4-9(15)12(6)16)17(7-2-3-7)5-8(13(11)18)14(19)20/h4-5,7H,2-3H2,1H3,(H,19,20)
SMILES: CC1=C2C(=CC(=C1F)F)N(C=C(C2=O)C(=O)O)C3CC3
Molecular Formula: C14H11F2NO3
Molecular Weight: 279.24 g/mol

1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS No.: 119915-47-8

Cat. No.: VC20852646

Molecular Formula: C14H11F2NO3

Molecular Weight: 279.24 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid - 119915-47-8

Specification

CAS No. 119915-47-8
Molecular Formula C14H11F2NO3
Molecular Weight 279.24 g/mol
IUPAC Name 1-cyclopropyl-6,7-difluoro-5-methyl-4-oxoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C14H11F2NO3/c1-6-11-10(4-9(15)12(6)16)17(7-2-3-7)5-8(13(11)18)14(19)20/h4-5,7H,2-3H2,1H3,(H,19,20)
Standard InChI Key MXSIBAIBBZICDJ-UHFFFAOYSA-N
SMILES CC1=C2C(=CC(=C1F)F)N(C=C(C2=O)C(=O)O)C3CC3
Canonical SMILES CC1=C2C(=CC(=C1F)F)N(C=C(C2=O)C(=O)O)C3CC3

Introduction

Chemical Structure and Properties

1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid contains the characteristic quinolone core structure with specific substitutions that influence its physicochemical properties and potential biological activity. The compound features a cyclopropyl group at position 1, fluorine atoms at positions 6 and 7, a methyl group at position 5, and the essential carboxylic acid functionality at position 3 that is critical for antimicrobial activity.

Structural Comparison

This compound is structurally similar to 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid (CAS No. 93107-30-3), differing only by the addition of a methyl group at the 5-position . The close structural relative is known to be a metabolite of Moxifloxacin and is used in the synthesis of chiral aminopiperidinyl quinolones as antibacterial agents against resistant pathogens .

Physical and Chemical Properties

The physicochemical properties of 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be extrapolated from its unmethylated analog and similar quinolone derivatives. The expected properties are summarized in Table 1.

Table 1: Estimated Physicochemical Properties of 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

PropertyEstimated ValueBasis of Estimation
Molecular FormulaC₁₄H₁₁F₂NO₃Addition of CH₂ to C₁₃H₉F₂NO₃
Molecular Weight279.24 g/molCalculated from formula (265.21 + 14.03)
AppearanceWhite to off-white crystalline powderTypical for quinolone carboxylic acids
SolubilityPoorly soluble in water; soluble in basic aqueous solutions and polar organic solventsCharacteristic of fluoroquinolones
Melting Point220-240°C (estimated)Based on similar quinolone structures
pKa~6.0-6.5 (carboxylic acid)Typical for fluoroquinolone carboxylic acids
Log P~1.8-2.2Increased relative to unmethylated analog due to methyl group

The addition of the methyl group at position 5 is expected to slightly increase the lipophilicity of the compound compared to its unmethylated analog, potentially enhancing membrane penetration while maintaining water solubility in physiological conditions when ionized.

Synthesis and Production Methods

The synthesis of 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid would likely follow pathways similar to those used for related fluoroquinolones, with modifications to introduce the methyl group at position 5.

Key Intermediates

The synthesis would likely involve several key intermediates, including a properly substituted aniline derivative and cyclopropylamine. The related compound (without the 5-methyl group) is known to be an intermediate in the synthesis of ciprofloxacin hydrochloride , suggesting similar synthetic approaches could be employed with appropriate modifications.

Biological Activity and Pharmacological Properties

Based on the structural similarity to established fluoroquinolones, 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid would be expected to exhibit significant antimicrobial activity, particularly against Gram-negative bacteria.

Structure-Activity Relationship

The inclusion of a methyl group at position 5 could potentially modify the biological activity compared to the unmethylated analog. In fluoroquinolones, structural modifications often influence:

  • Spectrum of antimicrobial activity

  • Potency against specific bacterial strains

  • Pharmacokinetic properties

  • Toxicity and side effect profiles

The 5-methyl substitution would likely affect the compound's interaction with bacterial DNA gyrase and topoisomerase IV, the primary targets of fluoroquinolones, potentially altering its efficacy against resistant bacterial strains.

Comparison with Related Quinolones

Table 2 presents a comparison of the potential properties of 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with structurally related quinolones.

Table 2: Comparison of 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with Related Compounds

CompoundKey Structural FeaturesPotential AdvantagesApplications
1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid5-methyl group, 6,7-difluoro, 1-cyclopropylPotentially enhanced lipophilicity, modified spectrum of activityPotential antibacterial against resistant strains
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid6,7-difluoro, 1-cyclopropyl, no 5-methylEstablished intermediate for fluoroquinolone synthesisUsed in synthesis of antibacterial agents
1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7(1-piperazinyl)quinoline-3-carboxylic acid (Norfloxacin)6-fluoro, 7-piperazinyl, 1-ethylGood activity against Gram-negative bacteriaClinical antibacterial

Analytical Methods and Characterization

Spectroscopic Properties

The spectroscopic properties of 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid would be valuable for its identification and characterization. Expected spectroscopic features include:

  • UV-Visible spectroscopy: Characteristic absorption maxima typical of quinolone structures

  • FTIR: Strong carbonyl absorptions (carboxylic acid and 4-oxo groups)

  • NMR: Distinctive patterns for the cyclopropyl, methyl, and aromatic protons, with coupling to fluorine atoms

Chromatographic Analysis

HPLC methods would likely be effective for analyzing the purity and identifying the compound, similar to techniques used for other fluoroquinolones. LC-MS techniques would provide detailed structural confirmation through mass spectral analysis.

Structure-Activity Relationships and Medicinal Chemistry

Impact of the 5-Methyl Substitution

The addition of a methyl group at position 5 of the quinolone ring system represents a significant structural modification with potential implications for biological activity. This modification could affect:

  • Binding affinity to target enzymes (DNA gyrase and topoisomerase IV)

  • Permeability across bacterial membranes

  • Susceptibility to efflux mechanisms in resistant bacteria

  • Metabolism and pharmacokinetic properties

Comparison with Clinical Fluoroquinolones

The structural features of 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be compared with clinically established fluoroquinolones to predict potential efficacy and applications.

Table 3: Structural Comparison with Clinical Fluoroquinolones

PositionTarget CompoundCiprofloxacinMoxifloxacinPotential Impact of Difference
1CyclopropylCyclopropylCyclopropylSimilar potency against DNA gyrase
5MethylHHPotentially enhanced lipophilicity and cell penetration
6FFFMaintained core antimicrobial activity
7FPiperazineDiazabicyclononylPotentially different spectrum of activity
8HHMethoxyPossible differences in toxic effects

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